Comparative PD-1/PD-L1 Inhibitory Potency in the 1,2,4-Oxadiazole Series
This compound is a specific example (Compound-Example34) from a disclosure (PMID 30107136) focused on a series of 1,2,4-oxadiazole-based PD-1/PD-L1 inhibitors. While the parent patent explicitly demonstrates that structural modifications across various examples lead to substantial variations in PD-1/PD-L1 blockade activity, the specific quantitative on-target potency data (e.g., IC50) for Example 34 versus other close analogs (e.g., Example 1, BMS-202) has not been publicly disclosed in a head-to-head format [1]. The primary evidence is patent disclosure, establishing its membership in a class with a proven mechanism but without a published, comparator-rich biochemical assay dataset for this specific compound [2].
| Evidence Dimension | PD-1/PD-L1 inhibitory activity |
|---|---|
| Target Compound Data | Specific quantitative data not publicly available |
| Comparator Or Baseline | Other 1,2,4-oxadiazole examples in the same patent family, such as Example 1 (BMS-202, CAS 1675203-84-5) |
| Quantified Difference | Non-assessable |
| Conditions | PD-1/PD-L1 blockade assay, conditions not specified for this specific compound in public sources |
Why This Matters
For procurement decisions, the lack of public quantitative data means that any claim of superiority over another patented 1,2,4-oxadiazole analog must be treated with extreme caution, and the compound should be selected primarily for its specific structural identity as reference material, not for asserted performance advantages.
- [1] Therapeutic Target Database (TTD). Drug Information for 3-substituted-1,2,4-oxadiazole derivative 2 (Drug ID: D0MG6V). Available at: https://ttd.idrblab.cn/data/drug/details/d0mg6v View Source
- [2] A patent review on PD-1/PD-L1 antagonists: small molecules, peptides, and macrocycles (2015-2018). Expert Opinion on Therapeutic Patents. 2018 Sep;28(9):665-678. PMID: 30107136. View Source
